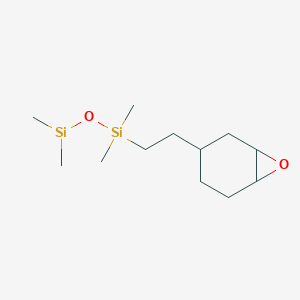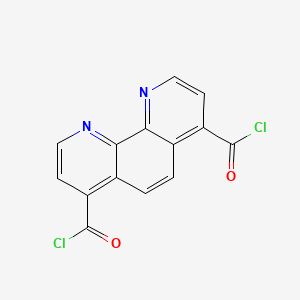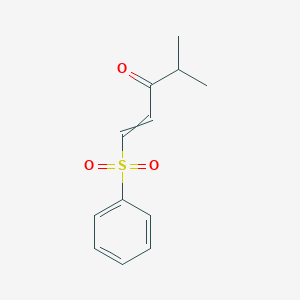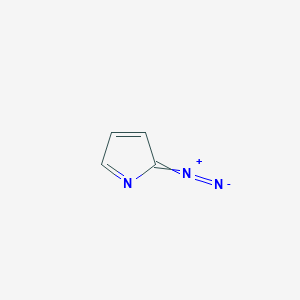![molecular formula C22H22N4O2 B14284727 N-Ethyl-4-[(E)-(4-nitrophenyl)diazenyl]-N-(2-phenylethyl)aniline CAS No. 121586-62-7](/img/structure/B14284727.png)
N-Ethyl-4-[(E)-(4-nitrophenyl)diazenyl]-N-(2-phenylethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-4-[(E)-(4-nitrophenyl)diazenyl]-N-(2-phenylethyl)aniline is an organic compound known for its vibrant color and applications in various fields. This compound belongs to the azo dye family, characterized by the presence of the azo group (-N=N-) linking two aromatic rings. The compound’s structure includes an ethyl group, a nitrophenyl group, and a phenylethyl group, contributing to its unique chemical properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-[(E)-(4-nitrophenyl)diazenyl]-N-(2-phenylethyl)aniline typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of aniline to form 4-nitroaniline. This intermediate undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is then coupled with N-ethyl-N-(2-phenylethyl)aniline under alkaline conditions to yield the final azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reactant concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances efficiency and scalability.
化学反応の分析
Types of Reactions
N-Ethyl-4-[(E)-(4-nitrophenyl)diazenyl]-N-(2-phenylethyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Reduction: Formation of N-ethyl-4-[(E)-(4-aminophenyl)diazenyl]-N-(2-phenylethyl)aniline.
Oxidation: Formation of various oxidized derivatives depending on the conditions.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
N-Ethyl-4-[(E)-(4-nitrophenyl)diazenyl]-N-(2-phenylethyl)aniline has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
作用機序
The compound exerts its effects primarily through interactions with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines. These amines can interact with proteins, nucleic acids, and other biomolecules, affecting their function. The compound’s structure allows it to bind to specific molecular targets, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- N,N-Dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline
- 2-[N-ethyl-4-(4-nitrophenyl)azoanilino]ethanol
Uniqueness
N-Ethyl-4-[(E)-(4-nitrophenyl)diazenyl]-N-(2-phenylethyl)aniline is unique due to its specific substituents, which confer distinct chemical properties and applications. The presence of the ethyl and phenylethyl groups enhances its solubility and stability, making it suitable for various industrial and research applications.
特性
CAS番号 |
121586-62-7 |
|---|---|
分子式 |
C22H22N4O2 |
分子量 |
374.4 g/mol |
IUPAC名 |
N-ethyl-4-[(4-nitrophenyl)diazenyl]-N-(2-phenylethyl)aniline |
InChI |
InChI=1S/C22H22N4O2/c1-2-25(17-16-18-6-4-3-5-7-18)21-12-8-19(9-13-21)23-24-20-10-14-22(15-11-20)26(27)28/h3-15H,2,16-17H2,1H3 |
InChIキー |
MGSWQZYXWKEPRF-UHFFFAOYSA-N |
正規SMILES |
CCN(CCC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-1,2-dihydro-4H-naphtho[2,1-c]pyran-4-one](/img/structure/B14284660.png)
![N,N,N-Trimethyl-2-[(pent-2-enoyl)oxy]ethan-1-aminium](/img/structure/B14284667.png)


![N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium chloride](/img/structure/B14284678.png)

![Benzenamine, N-[1-(3-pyridinyl)ethylidene]-](/img/structure/B14284697.png)

![4-[Methyl(octadecyl)amino]benzaldehyde](/img/structure/B14284700.png)
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14284707.png)


![(1E)-3,3-Diethyl-1-{4-[(trimethylsilyl)ethynyl]phenyl}triaz-1-ene](/img/structure/B14284711.png)
